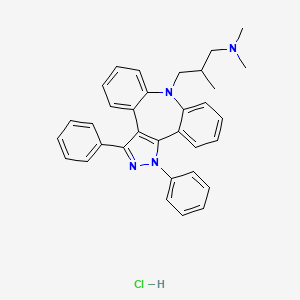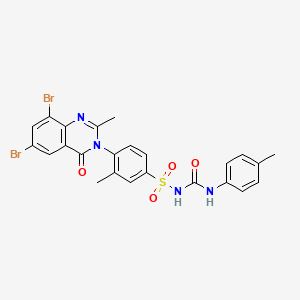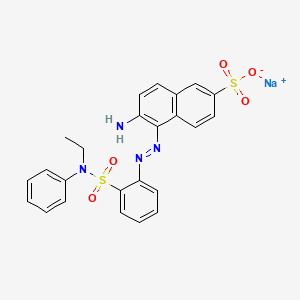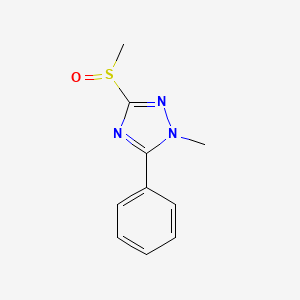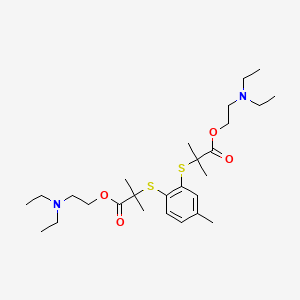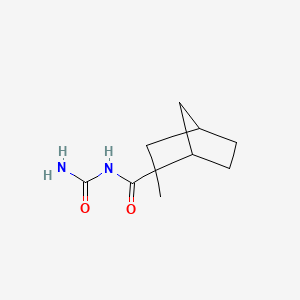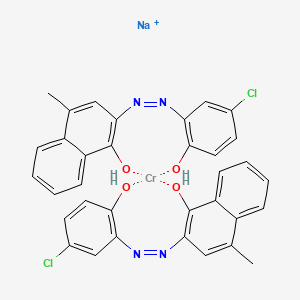![molecular formula C14H21NO B12708958 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol CAS No. 1422011-96-8](/img/structure/B12708958.png)
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a dimethylamino group attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-dimethylaminophenol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, bromo, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(dimethylamino)phenol: A structurally similar compound with a dimethylamino group attached directly to the phenol ring.
2,4,6-Tris(dimethylaminomethyl)phenol: Another related compound with three dimethylaminomethyl groups attached to the phenol ring.
Uniqueness
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is unique due to the presence of the (Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Propiedades
Número CAS |
1422011-96-8 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,16H,5,10H2,1-4H3/b14-11- |
Clave InChI |
BVFHNVKBHVCTBH-KAMYIIQDSA-N |
SMILES isomérico |
CC/C(=C(\C)/CN(C)C)/C1=CC(=CC=C1)O |
SMILES canónico |
CCC(=C(C)CN(C)C)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


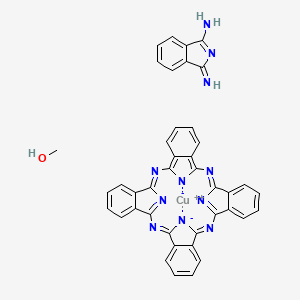
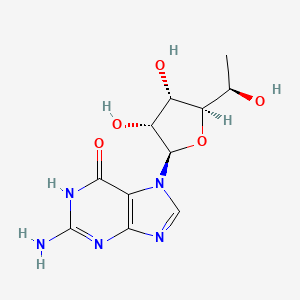
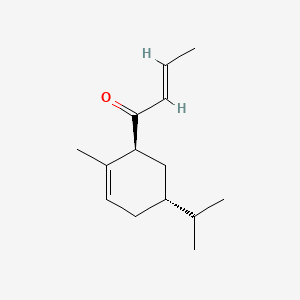
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)



